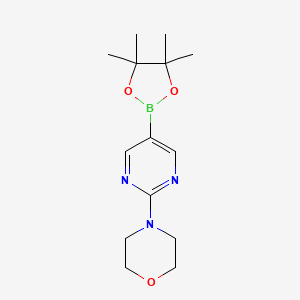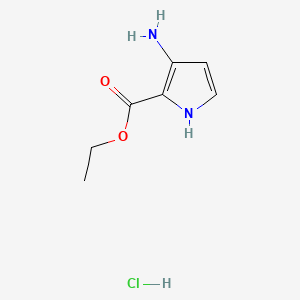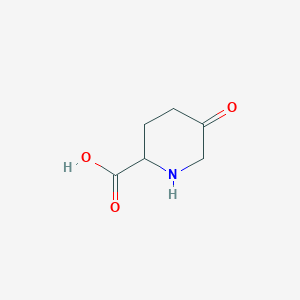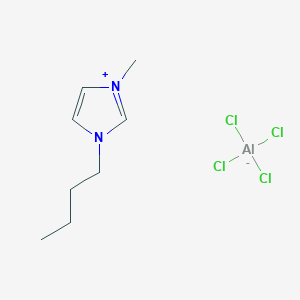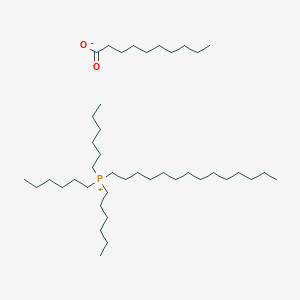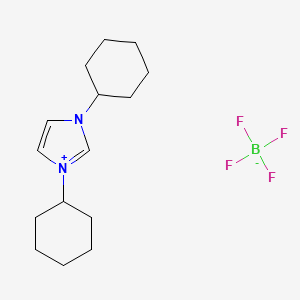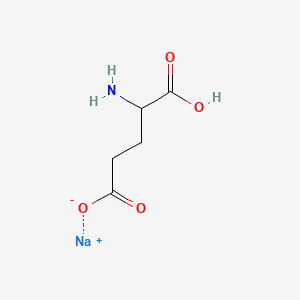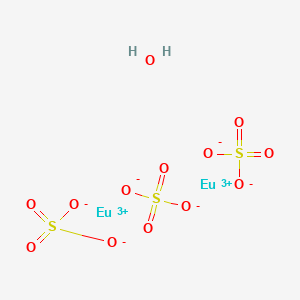
Europium(3+);trisulfate;hydrate
描述
准备方法
Synthetic Routes and Reaction Conditions
Europium(3+);trisulfate;hydrate can be synthesized through various methods. One common method involves the reaction of europium oxide (Eu2O3) with sulfuric acid (H2SO4) in the presence of water. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving europium oxide in sulfuric acid, followed by crystallization and purification processes. The resulting product is then dried to obtain the hydrate form. This method ensures high purity and consistency in the final product .
化学反应分析
Types of Reactions
Europium(3+);trisulfate;hydrate undergoes various chemical reactions, including:
Oxidation: Europium(III) can be oxidized to higher oxidation states under specific conditions.
Reduction: Europium(III) can be reduced to europium(II) using reducing agents such as hydrogen gas.
Substitution: The sulfate ions in this compound can be substituted with other anions in exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Anions like chloride (Cl-) or nitrate (NO3-) can be introduced in aqueous solutions.
Major Products Formed
Oxidation: Higher oxidation state europium compounds.
Reduction: Europium(II) sulfate or other europium(II) compounds.
Substitution: Europium chloride, europium nitrate, etc.
科学研究应用
Europium(3+);trisulfate;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other europium compounds and as a catalyst in various chemical reactions.
Biology: Utilized in bioimaging and as a luminescent marker in biological assays due to its strong luminescence properties.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent in certain treatments.
Industry: Employed in the production of phosphors for display screens, fluorescent lamps, and other luminescent materials
作用机制
The mechanism of action of europium(3+);trisulfate;hydrate primarily involves its luminescent properties. When excited by ultraviolet light, europium ions emit light in the visible spectrum, making them useful in various imaging and display applications. The energy transfer from the sulfate ions to the europium ions enhances the luminescence efficiency .
相似化合物的比较
Similar Compounds
- Europium(III) chloride (EuCl3)
- Europium(III) nitrate (Eu(NO3)3)
- Europium(III) acetate (Eu(CH3COO)3)
Uniqueness
Europium(3+);trisulfate;hydrate is unique due to its specific combination of europium ions, sulfate ions, and water molecules, which contribute to its distinct luminescent properties. Compared to other europium compounds, it offers different solubility and stability characteristics, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
europium(3+);trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Eu.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSAFKHTFWICCJ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu2H2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583546 | |
| Record name | Europium(3+) sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20814-06-6 | |
| Record name | Europium(3+) sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


